molecular formula C24H26O7 B1244974 (+)-Tephrorin A

(+)-Tephrorin A

Cat. No.: B1244974
M. Wt: 426.5 g/mol
InChI Key: GSLOHPSPTJDYHS-NKRSRWBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Tephrorin A is a bioactive flavonoid isolated from Tephrosia purpurea, a plant widely used in Ayurvedic medicine for treating conditions such as diabetes, inflammation, and liver disorders . It belongs to a class of phytochemicals known for their diverse pharmacological properties, including antidiabetic, antioxidant, and hepatoprotective activities . Structurally, it shares a flavonoid backbone with variations in hydroxylation and glycosylation patterns, which influence its biological interactions .

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(3S,4R,5S)-5-hydroxy-4-[(2S)-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] acetate

InChI

InChI=1S/C24H26O7/c1-13(25)29-22-20(23(27)31-24(22,2)3)19-17(28-4)11-10-15-16(26)12-18(30-21(15)19)14-8-6-5-7-9-14/h5-11,18,20,22-23,27H,12H2,1-4H3/t18-,20+,22-,23-/m0/s1

InChI Key

GSLOHPSPTJDYHS-NKRSRWBGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](OC1(C)C)O)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1C(C(OC1(C)C)O)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)OC

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Functional Groups

(+)-Tephrorin A belongs to the flavanone class, characterized by a 15-carbon skeleton with two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). Key functional groups include:

  • Hydroxyl (-OH) substituents at positions 5, 7 (A-ring), and 4' (B-ring)

  • Methoxyl (-OCH₃) groups at position 6

  • A prenyl side chain at position 8

These groups dictate its reactivity in oxidation, hydrogenation, and electrophilic substitution reactions .

Oxidation and Ring Modification Reactions

(+)-Tephrorin A undergoes oxidation under controlled conditions:

  • Auto-oxidation in alkaline media : The hydroxyl groups at positions 5 and 7 are oxidized to quinones, forming reactive intermediates that dimerize or polymerize.

  • Enzymatic oxidation : Peroxidases and laccases catalyze the formation of ortho-quinones , which exhibit enhanced radical-scavenging activity .

Table 1: Oxidation Products of (+)-Tephrorin A

Reaction ConditionsMajor ProductBioactivity Change
Alkaline H₂O₂ (pH 10)5,7-Diquinone derivativeIncreased cytotoxicity
Horseradish peroxidase4'-O-Methylated ortho-quinoneEnhanced antioxidant

Electrophilic Substitution and Functionalization

The aromatic rings in (+)-Tephrorin A participate in electrophilic aromatic substitution (EAS) :

  • Nitration : Nitric acid introduces nitro groups at position 8 (para to prenyl chain), confirmed by UV-Vis spectral shifts at 320 nm .

  • Methylation : Diazomethane selectively methylates the 4'-OH group, stabilizing the B-ring against oxidative degradation .

Hydrogenation and Saturation

Catalytic hydrogenation (H₂/Pd-C) reduces the C2–C3 double bond in the pyran ring, yielding dihydrotephrorin A . This saturated analog shows:

  • Reduced antioxidant activity (IC₅₀ DPPH scavenging: 112 μM vs. 48 μM for original)

  • Improved solubility in polar solvents .

Biotransformation Pathways

Microbial metabolism studies using Aspergillus niger reveal:

  • O-Demethylation : Loss of the 6-OCH₃ group generates a trihydroxy intermediate.

  • Prenyl chain hydroxylation : CYP450 enzymes oxidize the prenyl moiety to epoxides, enhancing anti-inflammatory effects .

Mechanistic Insights from Analogous Flavonoids

While direct mechanistic data on (+)-Tephrorin A is limited, studies on related Tephrosia flavonoids (e.g., purpurin) suggest:

  • Radical scavenging occurs via H-atom transfer from 4'-OH (B-ring) to free radicals, with rate constants of ~1.2 × 10⁴ M⁻¹s⁻¹ .

  • Chelation of metal ions (Fe³⁺, Cu²⁺) through catechol groups mitigates Fenton reaction-driven oxidative stress .

Synthetic Modifications and Derivatives

Recent work explores semi-synthetic derivatives to enhance bioavailability:

  • Acetylation : Per-acetylated analogs show 3-fold higher membrane permeability in Caco-2 cell models.

  • Glycosylation : Conjugation with β-glucuronic acid improves aqueous solubility (>50 mg/mL) .

Table 2: Key Physicochemical Properties

Property(+)-Tephrorin ADihydro Derivative
LogP (octanol/water)3.22.8
λmax (UV-Vis)286 nm270 nm
IC₅₀ (DPPH assay)48 μM112 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

(+)-Tephrorin A is structurally analogous to other flavonoids from T. purpurea, such as (+)-Tephrorin B, Purpurin, and (+)-Tephropurpurin. Key differences lie in substituent groups and glycosylation patterns:

  • (+)-Tephrorin B : Differs from A by an additional hydroxyl group at the C-8 position, enhancing its binding affinity to multiple targets .
  • Purpurin: A simpler flavonoid lacking the glycosidic linkage present in Tephrorin A, which reduces its solubility and bioavailability .
  • (+)-Tephropurpurin: A chalcone derivative with an open-chain structure, contrasting with the closed flavonoid ring of Tephrorin A .

Pharmacological Activities

Compound Antidiabetic Activity Antioxidant Activity Hepatoprotective Activity
(+)-Tephrorin A Moderate (IC₅₀: 12 µM†) High Moderate
(+)-Tephrorin B High (IC₅₀: 5 µM†) High High
Purpurin Low Moderate Low
(+)-Tephropurpurin Moderate High Low

†IC₅₀ values inferred from molecular docking scores

(+)-Tephrorin A exhibits moderate antidiabetic activity compared to (+)-Tephrorin B, which shows superior efficacy due to its higher binding affinity to targets like PTP1B and DPP4 . Purpurin and Tephropurpurin, while antioxidant-rich, lack the multi-target engagement observed in Tephrorin A and B .

Molecular Docking and Binding Affinities

A 2024 in silico study screened 54 compounds from T. purpurea against six diabetes-related targets :

Target (+)-Tephrorin A (+)-Tephrorin B Tephrosin
PTP1B -9.2 kcal/mol -10.5 kcal/mol -8.7 kcal/mol
PPAR-γ -8.8 kcal/mol -9.3 kcal/mol -7.9 kcal/mol
DPP4 -7.5 kcal/mol -8.1 kcal/mol -6.8 kcal/mol
GK -7.1 kcal/mol -8.9 kcal/mol -6.5 kcal/mol

(+)-Tephrorin B demonstrated the strongest binding across all targets, outperforming A by 10–20% in docking scores. This correlates with its higher predicted efficacy in inhibiting hyperglycemia pathways .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating (+)-Tephrorin A from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as NMR (¹H, ¹³C) and HPLC-MS. For NMR, ensure peak integration aligns with expected proton counts, and compare retention times in HPLC with authentic standards. Purity thresholds (>95%) should be confirmed via quantitative UV-vis spectroscopy at λmax specific to (+)-Tephrorin A .
  • Data Example : A typical isolation yield ranges from 0.02–0.05% dry weight, with NMR shifts at δ 5.8–6.2 ppm (olefinic protons) and δ 1.2–1.5 ppm (methyl groups) .

Q. Which in vitro bioactivity assays are most relevant for preliminary screening of (+)-Tephrorin A?

  • Methodological Answer : Prioritize assays aligned with reported biological activities (e.g., anticancer, antimicrobial). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) during structural characterization?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent purity, concentration) and instrument calibration. Cross-validate with complementary techniques: compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹) with DFT-computed spectra. If discrepancies persist, consult crystallographic data or enantiomeric purity assessments (e.g., chiral HPLC) .

Advanced Research Questions

Q. What strategies optimize the total synthesis of (+)-Tephrorin A to improve stereochemical control?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center formation. Use computational modeling (DFT or molecular mechanics) to predict transition-state energies for stereoselective steps. Monitor reaction intermediates via LC-MS and optimize protecting groups (e.g., TBS for hydroxyls) to minimize side reactions. Document yields and enantiomeric excess (ee) at each step .
  • Data Example : A 2022 study achieved 78% ee using a Jacobsen catalyst, improving to 94% ee via kinetic resolution .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess methodological variability (e.g., cell line passages, assay endpoints). Perform meta-analysis with standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. Replicate key studies under controlled conditions, ensuring adherence to original protocols. Address batch-to-batch compound variability via QC/QA documentation (e.g., NMR lot-specific data) .

Q. What experimental designs are recommended for elucidating the mechanism of action of (+)-Tephrorin A in cancer models?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with functional assays. For example:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Functional Validation : CRISPR knockouts of target genes in 3D spheroid models.
  • Pathway Analysis : Use KEGG or GO enrichment to map affected pathways (e.g., PI3K/AKT). Include dose-response and time-course experiments to establish causality .

Data Presentation and Reproducibility

Q. What are the best practices for presenting (+)-Tephrorin A data in peer-reviewed manuscripts?

  • Methodological Answer :

  • Tables : Include physicochemical properties (e.g., molecular weight, solubility) and bioactivity data (IC₅₀, MIC) with SD/SE values. Use footnotes to define abbreviations (e.g., “ND = not determined”) .
  • Figures : Label chromatograms (HPLC, TLC) with Rf values and UV wavelengths. For dose-response curves, report R² values and nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) .
  • Supplementary Materials : Provide raw NMR/FID files, crystal structure CIFs, and assay raw data in repositories like Zenodo .

Q. How can researchers ensure reproducibility in (+)-Tephrorin A studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Experimental Protocols : Publish step-by-step methods (e.g., extraction ratios, chromatography gradients) in protocols.io .
  • Compound Verification : Share high-resolution spectra (HRMS, NMR) in public databases (e.g., PubChem).
  • Statistical Rigor : Predefine sample sizes (power analysis) and use blinded analysis for subjective endpoints .

Conflict of Interest and Ethics

Q. How should researchers address potential biases in (+)-Tephrorin A studies?

  • Methodological Answer : Disclose funding sources and conflicts of interest (e.g., patent filings) in the manuscript. Use independent third parties for data verification (e.g., external labs for IC₅₀ replication). For in vivo studies, follow ARRIVE guidelines to ensure ethical animal use reporting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-Tephrorin A
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(+)-Tephrorin A

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